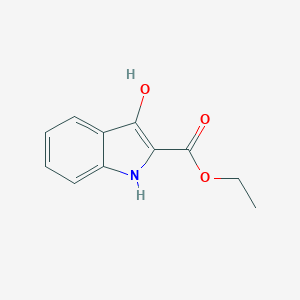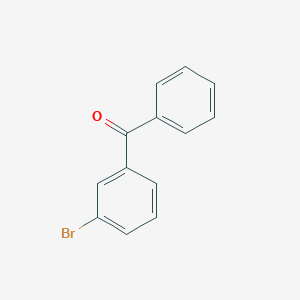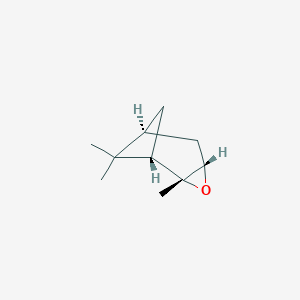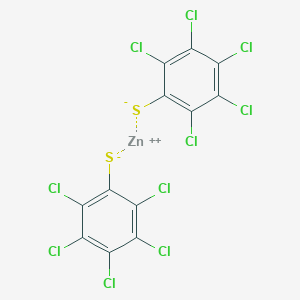
硫酸アンモニウム-d8
概要
説明
Synthesis Analysis
- A novel method for the synthesis of vinyl methyl sulfones involves ammonium iodide-induced sulfonylation of alkenes with DMSO and water (Gao et al., 2015).
- The synthesis of robust three-dimensional chiral metal sulfates, including ammonium rare-earth R double sulfate monohydrates, has been achieved under hydro/solvothermal conditions (Behera et al., 2014).
Molecular Structure Analysis
- The molecular structure of ammonium sulfate has been extensively studied. For example, the crystal structure of ammonium sulfate has been analyzed at various temperatures, revealing details about its phase transitions (Hasebe, 1981).
- Neutron diffraction studies have been conducted on the structures of ferroelectric and paraelectric ammonium sulfate, providing insights into hydrogen bond strengths and rotational barriers of ammonium ions (Schlemper & Hamilton, 1966).
Chemical Reactions and Properties
- Air-liquid interface studies of aqueous solutions containing ammonium and sulfate ions have shown how these ions affect the interfacial structure of water (Gopalakrishnan et al., 2005).
- Sulfate dependent ammonium oxidation (Sulfammox) links the nitrogen and sulfur cycles under anaerobic conditions, providing a novel connection between these essential processes (Liu et al., 2020).
Physical Properties Analysis
- Studies on the water cycle in mixed ammonium acid sulfate particles have been conducted to understand the behavior of these particles in different environmental conditions (Spann & Richardson, 1985).
Chemical Properties Analysis
- The synthesis and anticoagulant activity of quaternary ammonium chitosan sulfates have been explored, showing how sulfate groups' introduction into chitosan structures can significantly alter their anticoagulant activity (Fan et al., 2012).
- Heterogeneous reactions between alkylamines and ammonium salts, such as ammonium sulfate and ammonium bisulfate, contribute to particle growth in the atmosphere, indicating the chemical reactivity of these compounds (Qiu et al., 2011).
科学的研究の応用
温室効果ガス排出量と微生物の多様性
硫酸アンモニウムは、油ヤシ農園で土壌の肥沃度と作物の生産性を維持するために使用されます . しかし、その適用は、特に熱帯泥炭地では、土壌の化学的および生物学的特性に影響を与えます . 硫酸アンモニウムの適用は、土壌のpH、全炭素©、全N、およびピロリン酸可溶性指数(PSI)を低下させることが判明しましたが、硝酸塩(NO3−)、アンモニウム(NH4+)、メタン(CH4)、および亜酸化窒素(N2O)フラックスを増加させます . これは、土壌細菌の多様性を減少させる一方で、土壌真菌の多様性を増加させます .
黒土における土壌肥沃度
硫酸アンモニウムは、黒土で高効率の安定化N肥料を開発するために使用されます . 土壌中の利用可能な窒素(N)含量、硝化抑制率、見かけの硝化率、収量、およびいくつかの農学的パラメータに対する、さまざまな硝化抑制剤を含む安定化硫酸アンモニウムの影響を調べるために、ポット実験が行われました . その結果、硫酸アンモニウムの適用は、アンモニウムの含量を1.4〜2.0倍に増加させ、一方、硝酸塩の含量と土壌の見かけの硝化率をそれぞれ13.6〜17.9%および55.3〜59.8%低下させたことが示されました .
吸着プロセス
硫酸アンモニウムは、吸着プロセスで使用されます . 活性炭の量の増加は、汚染物質の除去を促進する吸着プロセスに対する利用可能な吸着部位の増加を生み出しました .
家畜糞便処理
<a data-citationid="90fe98fd-4b1b-4409-fd56-8a81444dca1d-28-group" h="ID=SERP,5015.1" href="https://www.tandfonline.com/doi/pdf/10.1080/0365034
作用機序
Target of Action
Ammonium-d8 sulfate, with the linear formula (ND4)2SO4 , is a deuterium-labeled form of ammonium sulfate . It is primarily used in molecular biology . .
Mode of Action
It is known that stable heavy isotopes of hydrogen, such as deuterium, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
Ammonium sulfate is involved in various biochemical pathways, particularly those involving nitrogen and sulfur. In general, ammonium compounds can participate in nitrification and denitrification processes in soil and aquatic systems .
Pharmacokinetics
It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and mechanisms of action of various substances .
Action Environment
The action of Ammonium-d8 sulfate can be influenced by various environmental factors. For instance, the conversion of ammonium and sulfate in anammox consortia was found to occur only under certain conditions, such as high amounts of biomass and non-anaerobic conditions .
Safety and Hazards
Ammonium-d8 sulfate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin irritation and severe eye irritation . It is recommended to handle Ammonium-d8 sulfate with care, using personal protective equipment, including gloves and eye protection .
Relevant Papers A paper titled “Causes and Control Technology of Slurry Overflow in an Ammonia Desulfurization Tower” discusses the issue of ammonium sulfate slurry in the desulfurization tower often foaming and overflowing, which wastes resources and pollutes the environment . The paper aims to reveal the causes of foaming by analyzing foam composition .
特性
IUPAC Name |
tetradeuterioazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-KTOHAENGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


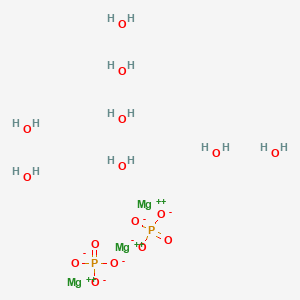

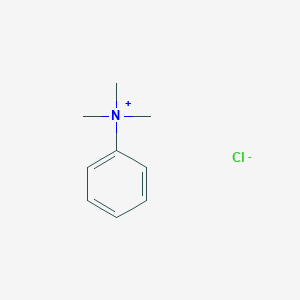
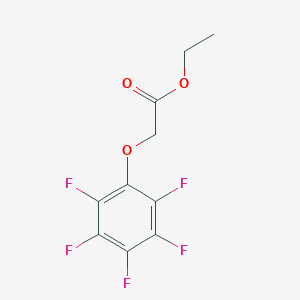


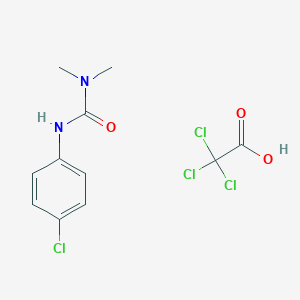
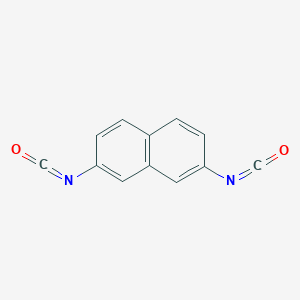
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
